FK960

Catalog No.
S528039
CAS No.
133920-70-4
M.F
C13H16FN3O2
M. Wt
265.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FK960

CAS Number

133920-70-4

Product Name

FK960

IUPAC Name

N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

InChI

InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19)

InChI Key

XTOKQKWTUYYVAO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

FK 960, FK-960, FK960, N-(4-acetyl-1-piperazinyl) -4-fluorobenzamide monohydrate

Canonical SMILES

CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F

The exact mass of the compound N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide is 265.1227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FK960 (CAS 133920-70-4), chemically designated as N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a highly specific piperazine-derived cognitive enhancer and somatostatinergic activator. For procurement and laboratory applications, FK960 serves as a critical reference material in neuropharmacological assays targeting the somatostatin-cholinergic axis. Unlike broad-spectrum nootropics, FK960 exhibits a precise, bell-shaped dose-response profile with optimal activity at nanomolar concentrations (e.g., 100 nM in vitro), making it an ideal, highly calibrated positive control for long-term potentiation (LTP) and cerebral blood flow (rCBF) restoration models[1]. Its defined solubility and stability profiles support its reliable integration into both ex vivo slice preparations and in vivo infusion protocols, ensuring batch-to-batch reproducibility in complex neurovascular assays .

Generic substitution with standard acetylcholinesterase (AChE) inhibitors, such as physostigmine or tacrine, fails to replicate FK960's distinct mechanism of action in assay environments. While traditional AChE inhibitors directly block enzyme activity to increase synaptic acetylcholine, FK960 acts upstream by selectively enhancing K+-evoked somatostatin release, which indirectly modulates cholinergic neurotransmission[1]. Furthermore, FK960 demonstrates a highly specific pathway dependence; it successfully restores rCBF and memory deficits abolished by muscarinic antagonists (scopolamine) but completely fails to reverse deficits induced by NMDA receptor blockade (e.g., dizocilpine or HA-966) [2]. This mechanistic divergence means that utilizing standard cholinergic agents in place of FK960 will confound assay results in somatostatin-dependent neuroplasticity, vascular coupling, and neurotrophic expression models .

Selective Restoration of Cholinergic-Dependent rCBF

In non-human primate models assessing neurovascular coupling, FK960 demonstrates highly selective restoration of regional cerebral blood flow (rCBF). When rCBF is abolished by sensory stimulation blockade via physostigmine or scopolamine, FK960 at 0.1 mg/kg completely restores the rCBF response for up to 1 hour [1]. In stark contrast, when rCBF is abolished by the NMDA modulator HA-966, FK960 provides zero restoration. This proves its strict dependence on non-glutamatergic pathways.

Evidence DimensionRestoration of abolished regional cerebral blood flow (rCBF)
Target Compound DataFK960 (0.1 mg/kg): 100% restoration of scopolamine/physostigmine-abolished rCBF
Comparator Or BaselineHA-966 baseline: 0% restoration by FK960
Quantified DifferenceComplete restoration in cholinergic blockade vs. zero restoration in NMDA blockade.
ConditionsConscious rhesus monkey PET imaging / macaque vibrotactile stimulation models.

Proves FK960's utility as a highly selective probe for isolating cholinergic-dependent vascular responses from glutamatergic noise in vivo.

Somatostatin-Dependent LTP Enhancement in Ex Vivo Models

FK960 is utilized in electrophysiological assays for its potent enhancement of synaptic plasticity. In guinea-pig hippocampal slices, FK960 significantly augments the magnitude of LTP in the mossy fiber-CA3 pathway, exhibiting a bell-shaped dose-response curve with maximal augmentation precisely at 10^-7 M (100 nM) [1]. Crucially, in slices pre-treated with cysteamine to deplete somatostatin, the LTP-enhancing effect of FK960 (10^-7 M) is completely nullified, reducing the response back to baseline levels [1].

Evidence DimensionMagnitude of Long-Term Potentiation (LTP)
Target Compound DataFK960 (10^-7 M): Maximal significant augmentation of LTP
Comparator Or BaselineCysteamine-treated (somatostatin-depleted) baseline + FK960: No augmentation (baseline LTP)
Quantified DifferenceComplete dependence on somatostatin availability for LTP enhancement at 100 nM.
ConditionsGuinea-pig hippocampal slices, tetanic stimulation of mossy fibers.

Establishes FK960 as a highly calibrated, pathway-specific positive control for ex vivo electrophysiology assays requiring somatostatin-dependent plasticity enhancement.

High-Purity Secretagogue Activity Without Monoamine Interference

For in vitro neurotransmitter release assays, FK960 provides exceptional target selectivity. In rat hippocampal slices, FK960 significantly enhances high K+-evoked release of somatostatin at concentrations of 10^-7 mol/L and above[1]. Unlike broad-spectrum secretagogues, FK960 exerts zero effect on the basal or evoked release of acetylcholine, 5-HT (serotonin), D-aspartate, or GABA [1].

Evidence DimensionNeurotransmitter release profile
Target Compound DataFK960 (>10^-7 M): Significant enhancement of K+-evoked somatostatin release
Comparator Or BaselineBasal release of ACh, 5-HT, and GABA: 0% change induced by FK960
Quantified DifferenceSelective somatostatin release with absolute non-interference in monoamine/GABA pathways.
ConditionsRat hippocampal slice perfusion, high K+-evoked stimulation.

Validates the compound's procurement as a highly selective somatostatinergic secretagogue that will not confound multiplexed neurotransmitter assays.

Reliable GDNF Induction in Astrocyte Cultures

Beyond synaptic transmission, FK960 demonstrates measurable utility in neurotrophic cell culture models. In cultured rat astrocytes, application of FK960 at a precise concentration of 100 nM significantly increases both mRNA expression and protein levels of glial cell line-derived neurotrophic factor (GDNF) compared to untreated vehicle controls [1].

Evidence DimensionGDNF mRNA and protein expression
Target Compound DataFK960 (100 nM): Significant increase in GDNF production
Comparator Or BaselineUntreated baseline astrocytes: Basal GDNF levels
Quantified DifferenceUpregulation of GDNF expression at a standardized 100 nM dosing threshold.
ConditionsCultured rat astrocytes in vitro.

Provides a quantifiable, cell-culture-compatible metric for researchers studying astrocyte-mediated neurotrophic support, confirming its processability in standard in vitro workflows.

Positive Control in Somatostatinergic Assays

Ideal for use as a benchmark secretagogue in hippocampal slice preparations measuring K+-evoked somatostatin release, due to its proven lack of interference with GABA, 5-HT, or basal acetylcholine levels [1].

In Vivo PET Imaging and rCBF Reference

Procured as a calibrated standard (at 0.1 mg/kg dosing) for evaluating regional cerebral blood flow and neurovascular coupling in non-human primate models, specifically for isolating cholinergic from glutamatergic responses [2].

Electrophysiological LTP Modeling

Selected for mossy fiber-CA3 pathway studies where a non-glutamatergic, somatostatin-dependent LTP enhancer is required to isolate specific synaptic plasticity mechanisms without direct receptor agonism [3].

Astrocyte Cell Culture Studies

Applied in neurotrophic research workflows to reliably induce GDNF expression at nanomolar (100 nM) concentrations, serving as a reproducible inducer in glial cell assays [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

265.12265492 Da

Monoisotopic Mass

265.12265492 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60MMJ100ZX

Drug Indication

Investigated for use/treatment in dementia, alzheimer's disease, schizophrenia and schizoaffective disorders, and memory loss.

Other CAS

133920-70-4

Wikipedia

Fk-960

Dates

Last modified: 04-14-2024
1: Tokita K, Inoue T, Yamazaki S, Wang F, Yamaji T, Matsuoka N, Mutoh S. FK962, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats. Eur J Pharmacol. 2005 Dec 19;527(1-3):111-20. PubMed PMID: 16325809.
2: Koyama Y, Egawa H, Osakada M, Baba A, Matsuda T. Increase by FK960, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes. Biochem Pharmacol. 2004 Jul 15;68(2):275-82. PubMed PMID: 15193999.
3: Doggrell SA. The potential of activation of somatostatinergic neurotransmission with FK960 in Alzheimer's disease. Expert Opin Investig Drugs. 2004 Jan;13(1):69-72. Review. PubMed PMID: 14680454.
4: Wang F, Matsuoka N, Mutoh S, Kaneko S. Modulation of Ca2+ channel currents by a novel antidementia drug N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) in rat hippocampal neurons. J Pharmacol Exp Ther. 2004 Jan;308(1):120-6. PubMed PMID: 14569070.
5: Noda A, Takamatsu H, Matsuoka N, Koyama S, Tsukada H, Nishimura S. Effect of N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), an antidementia drug with a novel mechanism of action, on regional cerebral blood flow and glucose metabolism in aged rhesus macaques studied with positron emission tomography. J Pharmacol Exp Ther. 2003 Jul;306(1):213-7. PubMed PMID: 12676883.
6: Tada H, Uchino M, Nagai K, Nomura T, Kondoh T, Saito N, Yamamura T, Yajima Y, Nishizaki T. The anti-dementia drug FK960 stimulates glial glutamate release via a PKA pathway. Brain Res Mol Brain Res. 2002 Dec 30;109(1-2):63-8. PubMed PMID: 12531516.
7: Noda A, Takamatsu H, Murakami Y, Yajima K, Tatsumi M, Ichise R, Nishimura S. Measurement of brain concentration of FK960 for development of a novel antidementia drug: a PET study in conscious rhesus monkeys. J Nucl Med. 2003 Jan;44(1):105-8. PubMed PMID: 12515883.
8: Moriguchi A, Nakano K, Yamaguchi I, Sano K, Noda K, Hashimoto M, Ohara K, Matsuoka N, Goto T. FK960, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats. Brain Res. 2002 Dec 27;958(2):381-9. PubMed PMID: 12470874.
9: Tokita K, Yamazaki S, Yamazaki M, Matsuoka N, Mutoh S. Combination of a novel antidementia drug FK960 with donepezil synergistically improves memory deficits in rats. Pharmacol Biochem Behav. 2002 Oct;73(3):511-9. PubMed PMID: 12151024.
10: Tozaki H, Kanno T, Nomura T, Kondoh T, Kodama N, Saito N, Aihara H, Nagata T, Matsumoto S, Ohta K, Nagai K, Yajima Y, Nishizaki T. Role of glial glutamate transporters in the facilitatory action of FK960 on hippocampal neurotransmission. Brain Res Mol Brain Res. 2001 Dec 16;97(1):7-12. PubMed PMID: 11744157.
11: Hodgkiss JP, Kelly JS. Effect of FK960, a putative cognitive enhancer, on synaptic transmission in CA1 neurons of rat hippocampus. J Pharmacol Exp Ther. 2001 May;297(2):620-8. PubMed PMID: 11303051.
12: Inoue T, Wang F, Moriguchi A, Shirakawa K, Matsuoka N, Goto T. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices. Brain Res. 2001 Feb 16;892(1):111-7. PubMed PMID: 11172755.
13: Matsuyama S, Nomura T, Nishizaki T. Sustained facilitatory action of FK960 on hippocampal neurotransmission. Brain Res. 2000 Feb 28;857(1-2):317-20. PubMed PMID: 10700585.
14: Tsukada H, Yamazaki S, Noda A, Inoue T, Matsuoka N, Kakiuchi T, Nishiyama S, Nishimura S. FK960 [N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate], a novel potential antidementia drug, restores the regional cerebral blood flow response abolished by scopolamine but not by HA-966: a positron emission tomography study with unanesthetized rhesus monkeys. Brain Res. 1999 Jun 19;832(1-2):118-23. PubMed PMID: 10375657.
15: Matsuoka N, Satoh M. FK960, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices. Brain Res. 1998 Jun 1;794(2):248-54. PubMed PMID: 9622644.
16: Matsuoka N, Aigner TG. FK960 [N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate], a novel potential antidementia drug, improves visual recognition memory in rhesus monkeys: comparison with physostigmine. J Pharmacol Exp Ther. 1997 Mar;280(3):1201-9. PubMed PMID: 9067304.
17: Yamazaki M, Matsuoka N, Maeda N, Ohkubo Y, Yamaguchi I. FK960 N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate ameliorates the memory deficits in rats through a novel mechanism of action. J Pharmacol Exp Ther. 1996 Dec;279(3):1157-73. PubMed PMID: 8968337.

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